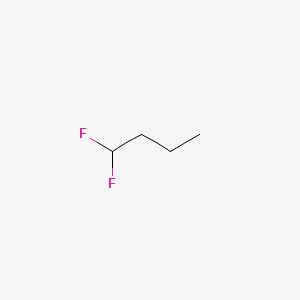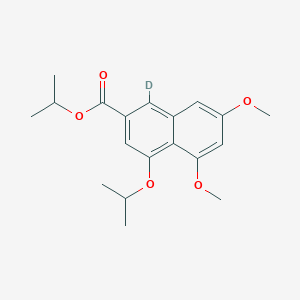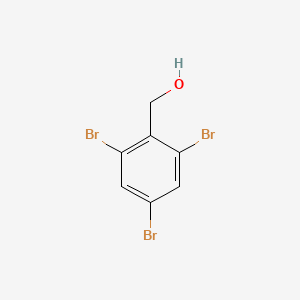
(2,4,6-Tribromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tribromophenyl)methanol is an organic compound that belongs to the class of brominated phenols. It is characterized by the presence of three bromine atoms attached to the phenyl ring at positions 2, 4, and 6, and a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4,6-Tribromophenyl)methanol can be synthesized through the bromination of phenol followed by the reduction of the resulting tribromophenol. The bromination process involves the controlled reaction of elemental bromine with phenol to produce 2,4,6-tribromophenol . The reduction of 2,4,6-tribromophenol to this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination of phenol followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction parameters, such as temperature and pressure, are crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tribromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenols or other derivatives.
Scientific Research Applications
(2,4,6-Tribromophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4,6-Tribromophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Cellular Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with similar chemical properties but without the methanol group.
2,4-Dibromophenol: A brominated phenol with two bromine atoms.
2,6-Dibromophenol: Another brominated phenol with two bromine atoms at different positions.
Uniqueness
(2,4,6-Tribromophenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties compared to other brominated phenols
Properties
Molecular Formula |
C7H5Br3O |
|---|---|
Molecular Weight |
344.83 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl)methanol |
InChI |
InChI=1S/C7H5Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI Key |
USVZNQFSITUTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


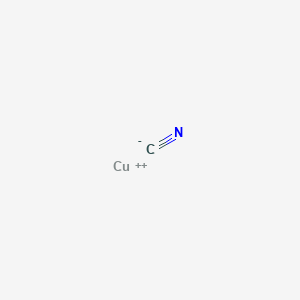
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)


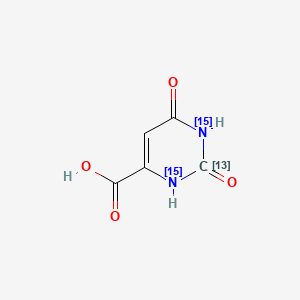
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
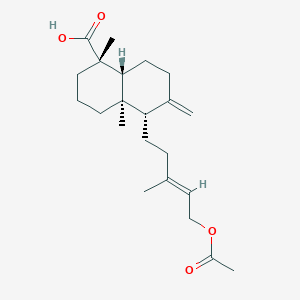
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
